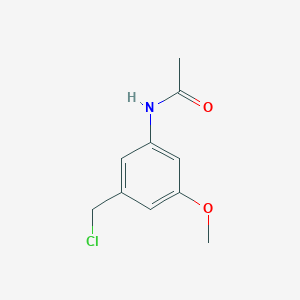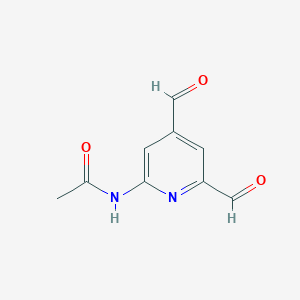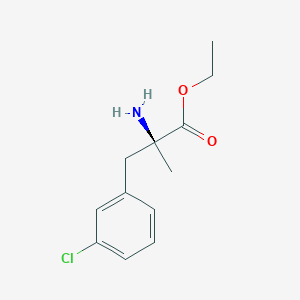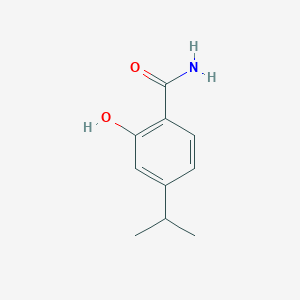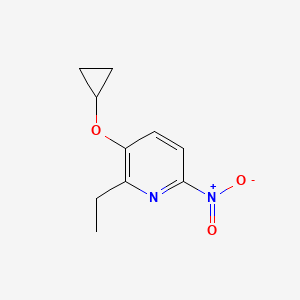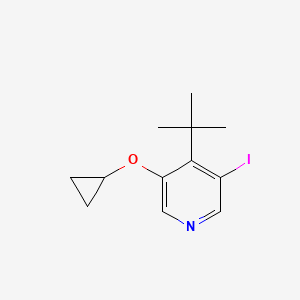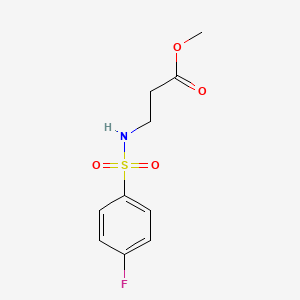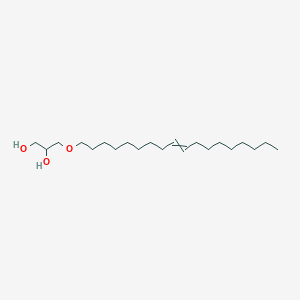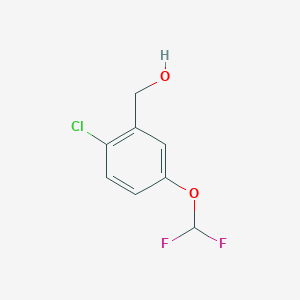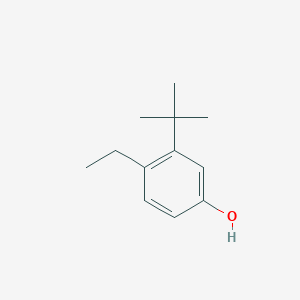
3-Tert-butyl-4-ethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-4-ethylphenol is an organic compound with the molecular formula C12H18O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Tert-butyl-4-ethylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction typically yields 2-tert-butyl-4-ethylphenol as a major product . Another method involves the transalkylation reactions where tert-butyl groups are transferred to the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure and high-temperature conditions to facilitate the alkylation process. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrofluoric acid to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated phenols depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-4-ethylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in the production of plastics and rubber to enhance their durability and lifespan .
Wirkmechanismus
The antioxidant properties of 3-Tert-butyl-4-ethylphenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group to free radicals, thereby neutralizing them. This compound can interact with peroxide radicals, preventing the propagation of oxidative chain reactions. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-ethylphenol: Another phenolic antioxidant with similar properties.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation
Uniqueness
3-Tert-butyl-4-ethylphenol is unique due to its specific tert-butyl and ethyl substitutions on the phenol ring, which enhance its antioxidant properties and make it more effective in certain industrial applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H18O |
|---|---|
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
3-tert-butyl-4-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-6-7-10(13)8-11(9)12(2,3)4/h6-8,13H,5H2,1-4H3 |
InChI-Schlüssel |
DLDVYKZBOHSIJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-Bis[[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one](/img/structure/B14852660.png)
